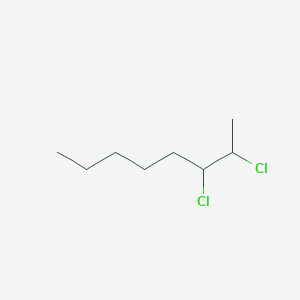

2,3-Dichlorooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

21948-47-0 |

|---|---|

Molecular Formula |

C8H16Cl2 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

2,3-dichlorooctane |

InChI |

InChI=1S/C8H16Cl2/c1-3-4-5-6-8(10)7(2)9/h7-8H,3-6H2,1-2H3 |

InChI Key |

MVGLPONKMNPSHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(C)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dichlorooctane, a halogenated alkane with potential applications in various fields of chemical synthesis and drug development. Due to the limited availability of direct experimental data for this compound, this guide combines computed data with experimental values from analogous compounds to offer a thorough and practical resource.

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in chemical reactions. The following tables summarize computed data for this compound and experimental data for related dichlorinated alkanes to provide a comparative reference.

Table 1: Computed Physical Properties of this compound and its Isomers [1][2]

| Property | This compound | (2S,3R)-2,3-Dichlorooctane |

| Molecular Formula | C₈H₁₆Cl₂ | C₈H₁₆Cl₂ |

| Molecular Weight | 183.12 g/mol | 183.12 g/mol |

| Exact Mass | 182.062906 g/mol | 182.062906 g/mol |

| XLogP3 | 4.2 | 4.2 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 0 | 0 |

| Rotatable Bond Count | 5 | 5 |

| Topological Polar Surface Area | 0 Ų | 0 Ų |

Table 2: Experimental Physical Properties of Analogous Dichlorinated Alkanes

| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| 2,3-Dichloroheptane | 10575-88-9 | 198.96 (estimate)[3] | 23.5 (estimate)[3] | 1.0554 (estimate)[3] | 1.4291 (estimate)[3] |

| 2,3-Dichloropentane | 600-11-3 | 140[4] | -77.3[4] | 1.0749[4] | 1.4441[4] |

| 1,7-Dichloroheptane | 821-76-1 | 220.6 at 760 mmHg[5] | 23.5 (estimate)[5] | 1.013[5] | 1.442[5] |

Based on the data from analogous compounds, this compound is expected to be a liquid at room temperature with a boiling point likely in the range of 200-220 °C. Its density is anticipated to be slightly above 1 g/cm³.

Solubility

Haloalkanes, including this compound, are generally soluble in nonpolar organic solvents and poorly soluble in water. This is attributed to the "like dissolves like" principle, where the intermolecular forces of the solute and solvent are similar. The primary intermolecular forces in this compound are London dispersion forces and weak dipole-dipole interactions.

-

Organic Solvents: Soluble in a wide range of organic solvents such as ethers, hydrocarbons (e.g., hexane, toluene), and chlorinated solvents (e.g., dichloromethane). The energy required to break the intermolecular forces within the haloalkane and the solvent is comparable to the energy released when new solute-solvent interactions are formed.

-

Water: Sparingly soluble in water. The strong hydrogen bonds between water molecules are not effectively overcome by the weaker interactions that would be formed with this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the two chlorine atoms on adjacent carbons. As a vicinal dichloride, it can undergo several key reactions, including elimination and nucleophilic substitution.

Synthesis of this compound

A common method for the synthesis of vicinal dichlorides is the electrophilic addition of chlorine (Cl₂) to an alkene. For this compound, the starting material would be oct-2-ene. The reaction proceeds via a chloronium ion intermediate, leading to the anti-addition of the two chlorine atoms.[6][7][8][9]

Materials:

-

Oct-2-ene

-

Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Apparatus for gas dispersion (if using Cl₂)

-

Reaction flask with a stirrer and condenser

-

Washing and drying agents (e.g., sodium bicarbonate solution, anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Dissolve oct-2-ene in an inert solvent in a reaction flask equipped with a stirrer and a condenser.

-

Cool the reaction mixture in an ice bath to control the temperature.

-

Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise with continuous stirring. The reaction is typically exothermic.

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Once the reaction is complete, wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Dehydrohalogenation (Elimination Reaction)

When treated with a strong base, this compound can undergo a double dehydrohalogenation to form an alkyne. The regioselectivity of the initial elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product.[10][11][12][13] A second elimination then yields the alkyne.

References

- 1. This compound | C8H16Cl2 | CID 544024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R)-2,3-dichlorooctane | C8H16Cl2 | CID 12604225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemlaba.wordpress.com [chemlaba.wordpress.com]

- 11. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]

- 12. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dichlorooctane, a halogenated alkane with two chiral centers. The existence of four distinct stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—arises from the principles of stereochemistry. This document outlines the structural relationships between these isomers, their nomenclature, and key physicochemical properties. Furthermore, it details generalized experimental protocols for their synthesis via the stereoselective chlorination of oct-2-ene and subsequent separation using chromatographic techniques. The guide also discusses the expected spectroscopic characteristics (NMR and Mass Spectrometry) crucial for their identification and characterization. This information is vital for researchers in organic synthesis, materials science, and drug development where stereoisomerism plays a critical role in molecular properties and biological activity.

Introduction to the Stereoisomerism of this compound

This compound (C₈H₁₆Cl₂) is a chiral molecule containing two stereogenic centers at positions C2 and C3. The presence of these two distinct chiral centers gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other. Unlike molecules with identical substituents on their chiral carbons, this compound does not have a meso-isomer due to the asymmetry of the alkyl chain.

The four stereoisomers are:

-

(2R,3R)-2,3-dichlorooctane and (2S,3S)-2,3-dichlorooctane : This pair constitutes a set of enantiomers.

-

(2R,3S)-2,3-dichlorooctane and (2S,3R)-2,3-dichlorooctane : This pair represents the other set of enantiomers.

The relationship between these isomers is crucial for understanding their distinct physical, chemical, and biological properties. Enantiomers share identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions.[1][2][3] Diastereomers, on the other hand, have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation using conventional laboratory techniques.[4]

Physicochemical Properties

Table 1: Computed Physicochemical Properties of (2S,3R)-2,3-Dichlorooctane

| Property | Value |

| Molecular Formula | C₈H₁₆Cl₂ |

| Molecular Weight | 183.12 g/mol |

| Boiling Point (Predicted) | 195.5 ± 8.0 °C at 760 mmHg |

| Density (Predicted) | 1.0±0.1 g/cm³ |

| LogP (Predicted) | 4.2 |

Source: PubChem CID 12604225.[5] Data is computed and should be considered as an estimate.

Experimental Protocols

Synthesis of this compound Stereoisomers

A common and effective method for the synthesis of vicinal dichlorides is the chlorination of the corresponding alkene.[6][7] For this compound, the starting material would be oct-2-ene. The stereochemical outcome of the reaction (i.e., the ratio of diastereomers produced) is dependent on the reaction conditions and the stereochemistry of the starting alkene (cis- or trans-oct-2-ene).

3.1.1. General Protocol for the Chlorination of oct-2-ene

This protocol describes a generalized procedure for the synthesis of this compound from oct-2-ene.

Materials:

-

oct-2-ene (cis- or trans-isomer)

-

Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

-

Dissolve oct-2-ene in the chosen inert solvent in the reaction vessel.

-

Cool the solution to the desired reaction temperature (typically 0 °C to room temperature).

-

Slowly bubble chlorine gas through the solution or add the chlorinating agent portion-wise with stirring. The reaction is typically exothermic and should be controlled.

-

Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., a solution of sodium thiosulfate (B1220275) to remove excess chlorine).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound as a mixture of stereoisomers.

Expected Outcome:

-

From trans-oct-2-ene: Anti-addition of chlorine will yield the enantiomeric pair of (threo)-2,3-dichlorooctane: (2R,3R)- and (2S,3S)-2,3-dichlorooctane.

-

From cis-oct-2-ene: Anti-addition of chlorine will yield the enantiomeric pair of (erythro)-2,3-dichlorooctane: (2R,3S)- and (2S,3R)-2,3-dichlorooctane.

A stereospecific syn-dichlorination can also be achieved using specific catalytic systems to yield the opposite diastereomers from the respective starting alkenes.[8]

Separation of Stereoisomers

The separation of the four stereoisomers of this compound requires a two-step approach: first, the separation of the diastereomeric pairs, followed by the resolution of each enantiomeric pair.

3.2.1. Separation of Diastereomers

Diastereomers have different physical properties and can be separated by standard chromatographic techniques.[4] Gas chromatography (GC) is a particularly effective method for the separation of volatile diastereomers like dichlorinated alkanes.[9]

General GC Protocol for Diastereomer Separation:

-

Instrument: Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Oven Temperature Program: A temperature gradient program will likely be necessary to achieve good separation. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Sample Preparation: The crude mixture of this compound stereoisomers is dissolved in a volatile solvent (e.g., hexane (B92381) or dichloromethane) before injection.

The two diastereomeric pairs, (threo)-(2R,3R/2S,3S) and (erythro)-(2R,3S/2S,3R), should elute at different retention times, allowing for their collection if a preparative GC system is used.

3.2.2. Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment and thus cannot be separated by standard GC or HPLC. Chiral chromatography is required for their resolution.[10][11][12] This can be achieved using either a chiral stationary phase (CSP) in GC or HPLC.

General Chiral GC/HPLC Protocol for Enantiomer Resolution:

-

Instrument: GC or HPLC system.

-

Column: A chiral column is essential. For GC, cyclodextrin-based columns are often effective for separating halogenated hydrocarbons.[13][14] For HPLC, various chiral stationary phases are available and the choice is often empirical.

-

Mobile Phase (for HPLC): A mixture of non-polar solvents like hexane and isopropanol (B130326) is commonly used.

-

Detector: FID or MS for GC; UV or MS for HPLC.

-

Sample: The separated diastereomeric pairs are individually subjected to chiral chromatography.

This will allow for the separation and isolation of the individual enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of the this compound stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the constitution of this compound. The chemical shifts and coupling constants of the protons on C2 and C3 will be particularly informative.

Expected ¹H NMR Features:

-

The protons at C2 and C3 will appear as complex multiplets due to coupling with each other and with adjacent protons.

-

The chemical shifts of these protons will be in the downfield region (typically 3.5-4.5 ppm) due to the deshielding effect of the chlorine atoms.

-

The coupling constant between the C2 and C3 protons (³JHH) will be different for the erythro and threo diastereomers, which can aid in their differentiation.

Expected ¹³C NMR Features:

-

The carbons bearing the chlorine atoms (C2 and C3) will resonate in the range of 50-70 ppm.

-

The chemical shifts of C2 and C3 may be slightly different for the diastereomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected MS Features:

-

The molecular ion peak (M⁺) should be observable, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 9:6:1).

-

Common fragmentation pathways for haloalkanes include the loss of a chlorine atom (M⁺ - Cl) and the loss of HCl (M⁺ - HCl).

Visualizations

Stereoisomer Relationships

The following diagram illustrates the relationships between the four stereoisomers of this compound.

Caption: Relationships between the stereoisomers of this compound.

Synthetic and Separation Workflow

The following diagram outlines the general workflow for the synthesis and separation of the this compound stereoisomers.

Caption: General workflow for synthesis and separation.

Conclusion

The four stereoisomers of this compound provide a clear example of the impact of multiple chiral centers on molecular diversity. While specific experimental data for each isomer remains sparse in publicly available literature, this guide provides a robust theoretical framework and outlines the established synthetic and analytical methodologies required for their preparation and characterization. For researchers in fields where stereochemistry is paramount, a thorough understanding of the principles and techniques described herein is essential for the successful synthesis, separation, and identification of the individual stereoisomers of this compound and related chiral molecules. Further research is warranted to fully characterize the physicochemical and biological properties of each of these distinct chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. (2S,3R)-2,3-dichlorooctane | C8H16Cl2 | CID 12604225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Nomenclature of Dichlorinated Octane Isomers

This technical guide provides a detailed overview of the systematic nomenclature of dichlorinated octane (B31449) isomers, designed for researchers, scientists, and professionals in drug development. The guide covers the fundamental principles of IUPAC nomenclature for halogenated alkanes, a systematic approach to identifying and naming isomers, and relevant experimental methodologies for their synthesis and characterization.

Principles of IUPAC Nomenclature for Halogenated Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous method for naming organic compounds.[1][2] For halogenated alkanes, the following rules are fundamental:

-

Parent Chain Identification : The longest continuous carbon chain is identified as the parent alkane.[3][4] For dichlorinated octanes, the parent chain will be a structural isomer of octane.

-

Numbering the Parent Chain : The chain is numbered to assign the lowest possible locants (numbers) to the substituents.[4][5] When multiple substituents are present, the numbering should result in the lowest possible set of locants.[1]

-

Alphabetical Order of Substituents : Halogen substituents are named using the prefixes fluoro-, chloro-, bromo-, and iodo-.[3][6] When different substituents are present, they are listed in alphabetical order.[3][5]

-

Prefixes for Multiple Identical Substituents : If the same type of halogen atom appears more than once, prefixes such as "di-", "tri-", and "tetra-" are used to indicate the number of atoms.[4] These prefixes are not considered when alphabetizing the substituents.[5]

For dichlorinated alkanes, the name will take the general form of x,y-dichloro[parent octane isomer], where x and y are the locants of the chlorine atoms.

The 18 Structural Isomers of Octane (C₈H₁₈)

Before naming the dichlorinated derivatives, it is essential to identify the 18 structural isomers of octane, which serve as the parent structures.[7][8] The complexity of dichlorinated octane nomenclature arises from the various possible substitution patterns on these 18 distinct carbon skeletons.

Table 1: The 18 Structural Isomers of Octane

| IUPAC Name of Octane Isomer |

| n-Octane |

| 2-Methylheptane |

| 3-Methylheptane |

| 4-Methylheptane |

| 3-Ethylhexane |

| 2,2-Dimethylhexane |

| 2,3-Dimethylhexane |

| 2,4-Dimethylhexane |

| 2,5-Dimethylhexane |

| 3,3-Dimethylhexane |

| 3,4-Dimethylhexane |

| 2,2,3-Trimethylpentane |

| 2,2,4-Trimethylpentane |

| 2,3,3-Trimethylpentane |

| 2,3,4-Trimethylpentane |

| 3-Ethyl-2-methylpentane |

| 3-Ethyl-3-methylpentane |

| 2,2,3,3-Tetramethylbutane |

Systematic Nomenclature of Dichlorinated Octane Isomers

To name a dichlorinated octane isomer, one must first identify the parent octane isomer and then determine the positions of the two chlorine atoms. The following examples illustrate the application of IUPAC rules to various dichlorinated octane isomers.

Example 1: Dichlorinated derivatives of n-Octane

-

1,1-Dichlorooctane : Both chlorine atoms are on the first carbon of the n-octane chain.

-

1,2-Dichlorooctane : Chlorine atoms are on adjacent carbons (a vicinal dihalide).[1]

-

1,8-Dichlorooctane : Chlorine atoms are at the opposite ends of the n-octane chain.

-

2,2-Dichlorooctane : Both chlorine atoms are on the second carbon (a geminal dihalide).[1]

-

2,7-Dichlorooctane : The chain is numbered to give the locants 2 and 7, which is a lower set of numbers than 3 and 8 if numbered from the other end.

Example 2: Dichlorinated derivatives of 2-Methylheptane

-

1,1-Dichloro-2-methylheptane : The parent chain is heptane, and the numbering starts from the end closer to the methyl group to give it the lowest number (2). The two chlorine atoms are on the first carbon.

-

1,2-Dichloro-2-methylheptane : The chlorine atoms are on the first and second carbons, and the methyl group is also on the second carbon.

-

3,4-Dichloro-2-methylheptane : The numbering still starts from the end that gives the methyl group the lowest number.

Example 3: Dichlorinated derivatives of 2,2,4-Trimethylpentane (Isooctane)

-

1,1-Dichloro-2,2,4-trimethylpentane : The parent chain is pentane (B18724). The numbering starts from the end that gives the lowest locants to the methyl groups.

-

1,3-Dichloro-2,2,4-trimethylpentane : The chlorine atoms are on the first and third carbons of the pentane chain.

The following diagram illustrates the logical process for naming dichlorinated octane isomers.

Data on Dichlorinated Octane Isomers

Quantitative physical property data for specific dichlorinated octane isomers are not widely available in consolidated databases. Such data would typically be determined experimentally for newly synthesized compounds. However, general trends can be predicted. Boiling points, for instance, would be expected to be higher than that of the parent octane isomer due to increased molecular weight and stronger intermolecular dipole-dipole interactions. The specific boiling point would depend on the isomer's structure, with more branched isomers generally having lower boiling points than their straight-chain counterparts.

Table 2: Illustrative Examples of Dichlorinated Octane Isomers and Their IUPAC Names

| Parent Octane Isomer | Example IUPAC Name of Dichlorinated Isomer |

| n-Octane | 1,1-Dichlorooctane |

| n-Octane | 1,2-Dichlorooctane |

| n-Octane | 2,3-Dichlorooctane |

| n-Octane | 4,4-Dichlorooctane |

| 2-Methylheptane | 1,1-Dichloro-2-methylheptane |

| 2-Methylheptane | 2,3-Dichloro-2-methylheptane |

| 3-Methylheptane | 1,3-Dichloro-3-methylheptane |

| 3-Ethylhexane | 1,1-Dichloro-3-ethylhexane |

| 2,2-Dimethylhexane | 1,1-Dichloro-2,2-dimethylhexane |

| 2,5-Dimethylhexane | 1,2-Dichloro-2,5-dimethylhexane |

| 3,3-Dimethylhexane | 1,1-Dichloro-3,3-dimethylhexane |

| 2,2,4-Trimethylpentane | 1,3-Dichloro-2,2,4-trimethylpentane |

| 2,3,4-Trimethylpentane | 1,1-Dichloro-2,3,4-trimethylpentane |

| 2,2,3,3-Tetramethylbutane | 1,2-Dichloro-2,2,3,3-tetramethylbutane |

Experimental Protocols

The synthesis and characterization of dichlorinated octane isomers require specific laboratory procedures.

Synthesis of Dichlorinated Alkanes

A common method for the chlorination of alkanes is free-radical halogenation. This method, however, often produces a mixture of mono-, di-, and polychlorinated isomers.

Protocol 1: Free-Radical Chlorination of an Octane Isomer

-

Reactant Preparation : A specific octane isomer (e.g., n-octane) is placed in a reaction vessel made of a material that is inert to chlorine, such as glass. The alkane is typically in the liquid phase.

-

Initiation : The reaction is initiated by ultraviolet (UV) light.[9] A solution of chlorine (Cl₂) in an inert solvent or gaseous chlorine is slowly introduced into the reaction vessel containing the octane isomer.

-

Reaction Conditions : The reaction mixture is irradiated with UV light, which promotes the homolytic cleavage of the Cl-Cl bond to form chlorine radicals. These radicals then react with the alkane in a chain reaction mechanism. The temperature is controlled to maintain the desired reaction rate and prevent excessive side reactions.

-

Work-up and Purification : After the reaction is complete (as monitored by techniques like Gas Chromatography), the excess chlorine is removed. The resulting mixture contains the unreacted alkane, monochlorinated isomers, and various dichlorinated and higher chlorinated isomers. This mixture is then subjected to fractional distillation to separate the components based on their boiling points. Further purification of specific isomers can be achieved using preparative gas chromatography.

More selective syntheses can be achieved through other routes, such as the dichlorination of alkenes.

Protocol 2: Dichlorination of an Octene

-

Reactant Preparation : An octene isomer is dissolved in an inert solvent (e.g., dichloromethane) in a reaction flask.

-

Chlorine Addition : Gaseous chlorine is bubbled through the solution at a controlled rate. The reaction is an electrophilic addition and is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.

-

Reaction Monitoring : The progress of the reaction can be monitored by the disappearance of the alkene, for example, by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : Upon completion, the solvent is removed under reduced pressure to yield the crude 1,2-dichloroalkane derivative.[10] Purification is then performed, typically by column chromatography or distillation.

Characterization of Dichlorinated Isomers

The identification and structural elucidation of the synthesized dichlorinated octane isomers are crucial.

Protocol 3: Characterization by GC-MS and NMR

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Separation : The purified product or the reaction mixture is injected into a gas chromatograph. The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Identification : As each component elutes from the GC column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and detects the mass-to-charge ratio of the resulting fragments. The fragmentation pattern and the molecular ion peak provide information about the molecular weight and structure of each isomer.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift, integration, and splitting patterns (multiplicity) of the signals are analyzed to determine the structure. For example, protons on a carbon atom bonded to a chlorine atom will be shifted downfield.

-

¹³C NMR Spectroscopy : This provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal indicates its chemical environment. Carbons bonded to chlorine atoms will show a characteristic downfield shift.

-

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of dichlorinated octane isomers.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. cuyamaca.edu [cuyamaca.edu]

- 3. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. byjus.com [byjus.com]

- 5. Organic Nomenclature [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Octane - Wikipedia [en.wikipedia.org]

- 8. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Discovery of 2,3-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorooctane is a vicinal dihalide, a class of organochlorine compounds characterized by chlorine atoms on adjacent carbons. While not a widely studied compound, its synthesis provides a classic example of electrophilic halogen addition to an alkene. This technical guide offers a comprehensive overview of the synthesis of this compound, including its underlying reaction mechanisms and a detailed, generalized experimental protocol. The guide also compiles available physicochemical data and discusses the potential, though largely unexplored, relevance of such chlorinated alkanes in the context of medicinal chemistry and drug development.

Introduction: Discovery and Context

The specific discovery of this compound is not well-documented in the historical scientific literature, as is common for many simple halogenated alkanes. Its existence is predicated on the foundational principles of organic chemistry established in the 19th century, which detailed the reactions of alkenes with halogens.[1] The synthesis of such compounds became routine with the development of methods for the selective formation of carbon-halogen bonds.[1] Generally, vicinal dihalides like this compound are stable intermediates in organic synthesis, often used in subsequent elimination reactions to form alkynes or in nucleophilic substitution reactions. While direct applications in drug development are not established for this specific molecule, the inclusion of chlorine atoms in organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[2]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the electrophilic addition of chlorine (Cl₂) to oct-2-ene. This reaction is a cornerstone of introductory organic chemistry and proceeds with high efficiency.

Reaction Mechanism

The addition of chlorine to an alkene, such as oct-2-ene, is a stereospecific reaction that proceeds via a cyclic chloronium ion intermediate. This mechanism accounts for the observed anti-addition of the two chlorine atoms across the double bond.[3]

The key steps of the mechanism are as follows:

-

Polarization of the Chlorine Molecule: As the chlorine molecule approaches the electron-rich π-bond of oct-2-ene, the Cl-Cl bond becomes polarized.

-

Formation of a Chloronium Ion: The alkene's π-electrons attack the electrophilic chlorine atom, displacing a chloride ion and forming a three-membered ring called a chloronium ion.

-

Nucleophilic Attack by Chloride: The chloride ion, acting as a nucleophile, attacks one of the carbon atoms of the chloronium ion from the side opposite to the three-membered ring. This backside attack results in the opening of the ring and the formation of the dichlorinated product with the two chlorine atoms in an anti configuration.

Stereochemistry

The reaction of chlorine with either (E)- or (Z)-oct-2-ene will produce different stereoisomers of this compound due to the anti-addition mechanism.

-

Addition to (E)-oct-2-ene yields the enantiomeric pair (2R,3S)-2,3-dichlorooctane and (2S,3R)-2,3-dichlorooctane.

-

Addition to (Z)-oct-2-ene yields the enantiomeric pair (2R,3R)-2,3-dichlorooctane and (2S,3S)-2,3-dichlorooctane.

Experimental Protocol

Objective: To synthesize this compound from oct-2-ene via electrophilic addition of chlorine.

Materials:

-

Oct-2-ene (cis- and trans- mixture)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Chlorine gas (Cl₂) or a suitable source of electrophilic chlorine such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube is charged with oct-2-ene (1 equivalent) dissolved in anhydrous dichloromethane. The flask is cooled in an ice bath to 0 °C.

-

Chlorination: Chlorine gas is bubbled slowly through the stirred solution. The reaction is monitored by the disappearance of the yellow-green color of the chlorine gas. Alternatively, a solution of sulfuryl chloride (1 equivalent) in dichloromethane can be added dropwise to the reaction mixture at 0 °C.

-

Quenching: Once the reaction is complete (as indicated by a persistent pale yellow color or by TLC analysis), the reaction mixture is cautiously poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with a small portion of dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

-

Chlorine gas is highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is scarce in the literature. The following table summarizes computed data available from public databases for the (2S,3R) stereoisomer.[4]

| Property | Value |

| Molecular Formula | C₈H₁₆Cl₂ |

| Molecular Weight | 183.12 g/mol |

| XLogP3-AA | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 5 |

| Exact Mass | 182.062906 g/mol |

| Monoisotopic Mass | 182.062906 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 10 |

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the region of 3.5-4.5 ppm for the protons attached to the chlorine-bearing carbons. The remaining alkyl protons would appear as multiplets between 0.8 and 2.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display two signals for the carbons bonded to chlorine in the range of 50-70 ppm. The other six carbons of the octyl chain would appear at higher field (10-40 ppm).

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) and characteristic isotope peaks for the two chlorine atoms (M+2 and M+4) in a ratio of approximately 9:6:1.

Relevance to Drug Development

While there are no known direct applications of this compound in drug development, the broader class of halogenated alkanes has some relevance. The introduction of chlorine atoms into a molecule can significantly alter its physical and biological properties, including:

-

Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The presence of a C-Cl bond can block sites of metabolism, potentially increasing the half-life of a drug.

-

Binding Interactions: Chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

However, simple haloalkanes are often associated with toxicity, and their use in pharmaceuticals is generally limited to more complex structures where the halogen contributes to a specific desired property.[5] Some chlorinated hydrocarbons have been investigated for their insecticidal or other biological activities, but this is an area that remains largely unexplored for this compound.[5][6]

Conclusion

This compound serves as a straightforward example of the electrophilic addition of chlorine to an alkene. Its synthesis is well-understood and can be achieved through established laboratory procedures. While the compound itself does not have prominent applications, the study of its formation and properties provides valuable insights into the behavior of halogenated organic compounds. For researchers in drug development, understanding the synthesis and properties of such fundamental chlorinated alkanes can inform the design of more complex molecules where halogenation is a key strategy for optimizing therapeutic potential. Further investigation into the biological activities of a broader range of simple dichlorinated alkanes could potentially unveil novel pharmacological profiles.

References

- 1. Effects of Dichloroethene Isomers on the Induction and Activity of Butane Monooxygenase in the Alkane-Oxidizing Bacterium “Pseudomonas butanovora” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H16Cl2 | CID 544024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. (2S,3R)-2,3-dichlorooctane | C8H16Cl2 | CID 12604225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Stereoselective Microbial Dehalorespiration with Vicinal Dichlorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Reactivity of Vicinal Dichlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal dichlorides, organic compounds bearing chlorine atoms on adjacent carbon atoms, are versatile and highly reactive intermediates in organic synthesis. Their unique structural arrangement dictates a rich and varied chemical behavior, making them valuable precursors for a wide array of functional groups and molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of vicinal dichlorides, with a focus on their applications in synthetic chemistry, particularly in the context of drug development. We will delve into the core reactions—dehalogenation, dehydrohalogenation, and nucleophilic substitution—providing mechanistic insights, quantitative data, and detailed experimental protocols for key transformations.

Vicinal dichlorides are most commonly synthesized through the electrophilic addition of chlorine to alkenes.[1] This reaction typically proceeds with anti-stereochemistry, influencing the stereochemical outcome of subsequent reactions.

Core Reactivity of Vicinal Dichlorides

The reactivity of vicinal dichlorides is primarily governed by the presence of two electron-withdrawing chlorine atoms on adjacent carbons. This electronic feature makes the molecule susceptible to elimination and substitution reactions.

Dehalogenation: Synthesis of Alkenes

Vicinal dichlorides can be readily converted to alkenes through a dehalogenation reaction, which involves the removal of both chlorine atoms. This transformation is a powerful tool for the stereospecific synthesis of alkenes.

Reaction Pathway: Dehalogenation of a Vicinal Dichloride

Caption: Dehalogenation of a vicinal dichloride to an alkene using zinc metal.

A common and effective method for dehalogenation involves the use of zinc dust in a suitable solvent such as ethanol (B145695) or acetic acid.[2] The reaction proceeds via an organozinc intermediate.[3] The stereochemistry of the resulting alkene is dependent on the stereochemistry of the starting vicinal dichloride. For example, meso-vicinal dichlorides yield trans-alkenes, while racemic vicinal dichlorides produce cis-alkenes in a stereospecific anti-elimination.

| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |

| meso-1,2-Dibromo-1,2-diphenylethane (B7791125) | Zn | Dichloromethane | trans-Stilbene (B89595) | >95 | [4] |

| (±)-1,2-Dibromo-1,2-diphenylethane | Zn | Dichloromethane | cis-Stilbene | >95 | [5] |

| 1,2-Dichlorocyclohexane | Zn | Ethanol | Cyclohexene | 85 | [2] |

Experimental Protocol: Dehalogenation of meso-Stilbene Dibromide to trans-Stilbene [6]

-

Reaction Setup: In a 5 mL conical vial, combine approximately 150 mg of meso-stilbene dibromide and 200 mg of powdered potassium hydroxide (B78521) (KOH).

-

Solvent Addition: Add approximately 1 mL of triethylene glycol to the vial.

-

Heating: Heat the reaction mixture to 190 °C in an aluminum block on a hot plate for 5 minutes.

-

Work-up: Allow the vial to cool to room temperature, then add 2 mL of water. Cool the solution in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Hirsch funnel.

-

Purification: Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.

Dehydrohalogenation: Synthesis of Alkenes and Alkynes

The elimination of a molecule of hydrogen chloride (HCl) from a vicinal dichloride is known as dehydrohalogenation. This reaction can lead to the formation of a vinyl chloride (a chloroalkene) and, upon a second dehydrohalogenation, an alkyne. The regioselectivity and stereoselectivity of the elimination are influenced by the reaction conditions and the structure of the substrate.

Reaction Pathway: Dehydrohalogenation of a Vicinal Dichloride

Caption: Stepwise dehydrohalogenation of a vicinal dichloride to an alkyne.

Strong bases, such as potassium hydroxide (KOH) in ethanol, are typically used for the first dehydrohalogenation to yield a vinyl chloride. A much stronger base, like sodium amide (NaNH₂) in liquid ammonia, is generally required for the second elimination to form the alkyne.[7][8] The reaction proceeds via a concerted E2 mechanism, which requires an anti-periplanar arrangement of the proton and the leaving chloride.[7]

For example, 1,2-dichloropropane (B32752) can be converted to propyne (B1212725) through a two-step dehydrohalogenation process.[7]

| Substrate | Reagent | Product | Yield (%) | Reference |

| 1,2-Dichloropropane | 1. Alc. KOH, 2. NaNH₂ | Propyne | High | [7] |

| 1,2-Dichloroethane | Alc. KOH | Vinyl Chloride | - | [9] |

| trans-1,2-Dichlorocyclohexane | NaNH₂ | Cyclohexyne (trapped) | - | [10] |

Experimental Protocol: Preparation of Diphenylacetylene (B1204595) from trans-Stilbene (via the dibromide) [11]

This is a two-step synthesis where the vicinal dihalide is formed in situ and then dehydrohalogenated.

Step 1: Bromination of trans-Stilbene

-

Dissolve trans-stilbene in a suitable solvent (e.g., dichloromethane).

-

Add a solution of bromine in the same solvent dropwise until a faint orange color persists.

-

The product, meso-1,2-dibromo-1,2-diphenylethane, will precipitate and can be collected by filtration.

Step 2: Dehydrobromination

-

In a round-bottom flask, combine the meso-1,2-dibromo-1,2-diphenylethane with potassium hydroxide pellets in triethylene glycol.

-

Heat the mixture to 160-170 °C for 10 minutes.

-

After cooling, add water to the reaction mixture.

-

Collect the crude diphenylacetylene by vacuum filtration.

-

Recrystallize the product from 95% ethanol.

Nucleophilic Substitution Reactions

Vicinal dichlorides can undergo nucleophilic substitution reactions, although they are generally less reactive than their monohalogenated counterparts due to the inductive effect of the second chlorine atom. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate structure, the nucleophile, and the reaction conditions.

A key reaction of vicinal dichlorides is the intramolecular nucleophilic substitution, leading to the formation of three-membered rings.

Reaction Pathway: Intramolecular Nucleophilic Substitution

Caption: Synthesis of epoxides and aziridines from vicinal dichloride derivatives.

Synthesis of Epoxides: Vicinal chlorohydrins, which can be derived from vicinal dichlorides, readily undergo intramolecular cyclization in the presence of a base to form epoxides. This reaction is a cornerstone of epoxide synthesis. For example, epichlorohydrin (B41342), a valuable industrial chemical, is synthesized from 1,3-dichloro-2-propanol.[12]

Synthesis of Aziridines: Similarly, vicinal amino chlorides cyclize to form aziridines, which are important nitrogen-containing heterocycles found in many biologically active molecules.

| Nucleophile | Substrate | Product | Conditions | Reference |

| OH⁻ (intramolecular) | 1,3-Dichloro-2-propanol | Epichlorohydrin | NaOH, heat | [12] |

| R-NH₂ (intramolecular) | 1-Amino-2-chloroethane | Aziridine | Base | - |

| CN⁻ | 1,2-Dichloroethane | Succinonitrile | KCN, ethanol, reflux | [13] |

| NH₃ | 1,2-Dichloroethane | Ethylenediamine | Aqueous ammonia, heat, pressure | [9] |

Experimental Protocol: Synthesis of Epichlorohydrin from 1,3-Dichloropropan-2-ol [14]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, place 1,3-dichloropropan-2-ol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature between 50-70 °C.

-

Reaction: Continue stirring for a specified period (e.g., 10 minutes) at the set temperature.

-

Work-up and Isolation: The epichlorohydrin can be isolated by distillation from the reaction mixture.

Applications in Drug Development

The reactivity of vicinal dichlorides makes them valuable intermediates in the synthesis of pharmaceuticals. Their ability to be transformed into alkenes, alkynes, epoxides, and aziridines provides access to a wide range of molecular scaffolds present in drug molecules.

Phenytoin (B1677684) Synthesis: While not directly involving a vicinal dichloride as a starting material, the synthesis of the anti-epileptic drug phenytoin involves a benzoin (B196080) condensation to form benzil, which has a 1,2-dicarbonyl structure analogous to the reactivity of a vicinal dihalide derivative. This highlights the importance of the 1,2-difunctional motif in constructing complex molecules.[15][16]

Antiviral Agents: The synthesis of certain antiviral nucleoside analogs involves the use of dichlorinated benzimidazoles. For example, 2,4,5-trichlorobenzimidazole and 2-bromo-4,5-dichlorobenzimidazole are key intermediates in the synthesis of potent inhibitors of human cytomegalovirus (HCMV).[17] These halogenated heterocycles are constructed and then coupled with a ribose sugar, demonstrating the role of vicinal dihalide-like structures in medicinal chemistry.

Conclusion

Vicinal dichlorides are reactive and versatile building blocks in organic synthesis. Their core reactivity, encompassing dehalogenation, dehydrohalogenation, and nucleophilic substitution, provides efficient pathways to a variety of important functional groups, including alkenes, alkynes, epoxides, and aziridines. The stereospecific nature of many of these transformations further enhances their utility. For researchers and professionals in drug development, a thorough understanding of the reactivity of vicinal dichlorides is crucial for the design and execution of synthetic routes to novel and existing therapeutic agents. The ability to strategically introduce and manipulate this functional group opens up a vast chemical space for the discovery of new medicines.

References

- 1. brainly.com [brainly.com]

- 2. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]

- 3. organic chemistry - Dehalogenation of vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. odinity.com [odinity.com]

- 5. scribd.com [scribd.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 8. Statement The reagents NaNH2 and excess of chlorine class 11 chemistry CBSE [vedantu.com]

- 9. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. prezi.com [prezi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. 1. syhtesis-of-phynetoin-students.pdf [slideshare.net]

- 16. Practical Experiment 5: Phenytoin | PPTX [slideshare.net]

- 17. Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Odyssey of Long-Chain Chlorinated Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Long-chain chlorinated alkanes (LCCAs), chlorinated paraffins with carbon chain lengths of C18 and greater, are complex industrial chemicals utilized in a variety of applications, from flame retardants to plasticizers. Their persistence, potential for bioaccumulation, and capacity for long-range environmental transport have designated them as substances of growing environmental concern. This technical guide provides a comprehensive overview of the environmental fate of LCCAs, detailing their partitioning behavior, degradation pathways, and bioaccumulation potential.

Environmental Partitioning: Where Do LCCAs End Up?

The environmental distribution of LCCAs is governed by their physicochemical properties, primarily their low water solubility and high lipophilicity. This behavior is quantified by key partitioning coefficients.

Octanol-Water Partitioning (Kow)

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the lipophilicity and bioaccumulation potential of a chemical. Due to their hydrophobic nature, LCCAs exhibit high log Kow values, indicating a strong preference for fatty tissues and organic matter over aqueous environments.[1][2]

| Carbon Chain | Chlorine Content (%) | Log Kow |

| C10-C13 (SCCP) | 51.5 | 5.0 - 6.6 |

| C14-C17 (MCCP) | 52 | 6.3 - 8.9 |

| C18-C20 (LCCP) | 40-50 | > 8 |

| >C20 (LCCP) | 40-70 | > 8 |

Note: This table summarizes representative data. Actual values can vary depending on the specific congener and experimental conditions.

Soil and Sediment-Water Partitioning (Koc)

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) describes the tendency of a chemical to adsorb to organic matter in soil and sediment. The high hydrophobicity of LCCAs results in high Koc values, indicating that they are likely to be found sorbed to soil and sediment particles rather than dissolved in water.[3] This strong adsorption reduces their mobility in the subsurface but also makes them persistent reservoirs of contamination.

| Compound Class | Log Koc Range |

| Long-Chain Chlorinated Alkanes (LCCAs) | 5.0 - 9.0 (estimated) |

Note: Experimentally determined Koc values for a wide range of LCCAs are scarce. The provided range is an estimation based on their high Kow values and the established correlation between Kow and Koc.

Degradation: The Slow Breakdown of LCCAs

The persistence of LCCAs in the environment is a direct result of their slow degradation rates under both biotic and abiotic conditions.

Biotic Degradation

Microbial degradation of LCCAs is a slow process. While some microorganisms possess the enzymatic machinery to break down chlorinated alkanes, the long carbon chains and high degree of chlorination of LCCAs make them particularly recalcitrant.[4][5] The primary mechanism of aerobic biodegradation is initiated by monooxygenase or dioxygenase enzymes, which introduce an oxygen atom into the alkane chain, followed by further oxidation and eventual cleavage of the carbon chain.[6][7][8] Anaerobic degradation can also occur through reductive dechlorination, where chlorine atoms are sequentially removed.[4] However, complete mineralization is rare, and the formation of persistent metabolites is a concern.

Abiotic Degradation

Abiotic degradation of LCCAs in the environment is also limited.

-

Hydrolysis: LCCAs are generally resistant to hydrolysis due to the stability of the carbon-chlorine bond.[2]

-

Photodegradation: Direct photodegradation of LCCAs is not a significant environmental fate process as they do not absorb sunlight in the environmentally relevant spectrum.[2] However, indirect photodegradation mediated by other substances in the environment can occur, though its contribution to the overall degradation of LCCAs is considered minor.[1][9]

Due to these slow degradation rates, the environmental half-lives of LCCAs are estimated to be very long, potentially spanning years to decades in soil and sediment.

Bioaccumulation and Trophic Transfer: A Magnifying Concern

The high lipophilicity of LCCAs drives their accumulation in the fatty tissues of living organisms. This process, known as bioaccumulation, can lead to the magnification of LCCA concentrations at higher trophic levels in the food web.

Bioaccumulation Factors (BAFs)

The bioaccumulation factor (BAF) is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (water, for LCCAs). Studies have shown that LCCAs can bioaccumulate in aquatic organisms.

| Organism | LCCA Type | Log BAF (L/kg lipid) |

| Daphnia magna | C18-20, 41% Cl | 6.5 - 7.0 |

| Daphnia magna | C22-26, 43% Cl | 6.5 - 7.0 |

Source: Adapted from a laboratory bioconcentration and bioaccumulation study with Daphnia magna.

Long-Range Environmental Transport

Due to their persistence and semi-volatile nature, LCCAs can undergo long-range atmospheric transport, leading to their presence in remote ecosystems far from their sources of emission. They can be transported in the atmosphere bound to particles and deposited in colder regions, a phenomenon known as "global distillation."

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the environmental fate of LCCAs.

Determination of Octanol-Water Partition Coefficient (Kow) - OECD 107 (Shake Flask Method)[8][10][11]

This method is suitable for determining log Kow values in the range of -2 to 4, but can be adapted for more hydrophobic substances with careful technique.

Principle: A known volume of n-octanol and water are placed in a flask with a known amount of the test substance. The flask is shaken to facilitate partitioning of the substance between the two phases until equilibrium is reached. The concentrations of the substance in both the octanol (B41247) and water phases are then measured.

Procedure:

-

Preparation: Prepare a stock solution of the LCCA in a suitable solvent.

-

Partitioning: In a temperature-controlled vessel, add known volumes of n-octanol and water (pre-saturated with each other). Add a small, accurately measured amount of the LCCA stock solution.

-

Equilibration: Shake the vessel for a predetermined time to ensure equilibrium is reached. Centrifuge the vessel to achieve a clear separation of the two phases.

-

Sampling: Carefully withdraw aliquots from both the n-octanol and water phases.

-

Analysis: Determine the concentration of the LCCA in each phase using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

-

Calculation: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.

Determination of Soil-Water Partition Coefficient (Koc) - OECD 106 (Batch Equilibrium Method)[2][12][13][14]

This method is used to determine the adsorption/desorption of a chemical to soil.

Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution of the LCCA. The concentration of the LCCA remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.

Procedure:

-

Soil Preparation: Use well-characterized soil, sieved to a uniform size.

-

Equilibration: In a series of vessels, add a known mass of soil and a known volume of an aqueous solution of the LCCA at different concentrations.

-

Agitation: Agitate the vessels for a sufficient time to reach equilibrium.

-

Separation: Separate the soil and aqueous phases by centrifugation.

-

Analysis: Measure the concentration of the LCCA in the aqueous phase.

-

Calculation: The amount of LCCA adsorbed to the soil is calculated. The adsorption coefficient (Kd) is determined from the slope of the adsorption isotherm (plot of adsorbed concentration vs. aqueous concentration). The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Bioaccumulation in Fish - OECD 305 (Aqueous and Dietary Exposure)[6][9][15][16][17]

This guideline describes procedures for determining the bioconcentration and bioaccumulation of chemicals in fish.

Principle: Fish are exposed to the LCCA through either the surrounding water (bioconcentration) or their diet (bioaccumulation). The concentration of the LCCA in the fish tissue is measured over time during an uptake phase and a subsequent depuration phase (in a clean environment).

Procedure:

-

Acclimation: Acclimate the test fish (e.g., rainbow trout, zebrafish) to laboratory conditions.

-

Uptake Phase: Expose the fish to a constant, low concentration of the LCCA in the water or in their food for a specified period.

-

Sampling (Uptake): Periodically sample fish and the exposure medium (water or food) to determine the LCCA concentration.

-

Depuration Phase: Transfer the fish to a clean environment (clean water or clean food) and continue sampling.

-

Analysis: Analyze the LCCA concentration in fish tissue (often lipid-normalized) and the exposure medium using appropriate analytical methods.

-

Calculation: The uptake and depuration rate constants are calculated, and from these, the bioconcentration factor (BCF) or bioaccumulation factor (BAF) is determined.

Analytical Methods for LCCA Quantification

The accurate quantification of LCCAs in complex environmental matrices is challenging due to the presence of thousands of congeners in commercial mixtures.

Sample Preparation

-

Soil and Sediment: Soxhlet extraction or accelerated solvent extraction (ASE) with organic solvents is commonly used to extract LCCAs.

-

Biota: Tissues are typically homogenized and extracted with organic solvents. A lipid removal step (e.g., gel permeation chromatography) is often necessary.

Instrumental Analysis

-

Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNI-MS): This is the most widely used technique for the congener-specific analysis of chlorinated paraffins. ECNI provides high sensitivity for these chlorinated compounds.

-

High-Resolution Mass Spectrometry (HRMS): GC coupled with HRMS offers improved selectivity and can help to resolve interferences from other co-eluting compounds.

Logical Relationships in LCCA Environmental Fate

The following diagram illustrates the key processes and compartments involved in the environmental fate of LCCAs.

References

- 1. Page loading... [guidechem.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. researchgate.net [researchgate.net]

- 4. eurochlor.org [eurochlor.org]

- 5. Microbial genes and enzymes in the degradation of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkane hydroxylases involved in microbial alkane degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]

- 8. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photocatalytic degradation of 2,4,4′-trichlorobiphenyl into long-chain alkanes using Ag nanoparticle decorated flower-like ZnO microspheres - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Conformational Landscape of 2,3-Dichlorooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as 2,3-dichlorooctane, a thorough understanding of its conformational preferences is paramount for predicting its behavior in various environments. This technical guide provides an in-depth exploration of the conformational analysis of this compound, a vicinal dihaloalkane. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes established principles of conformational analysis of analogous systems, outlining the theoretical framework, key experimental methodologies, and computational approaches that are essential for such an investigation. This document is intended to serve as a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1][2] These different arrangements are known as conformations or conformers. The relative stability of these conformers is determined by a variety of factors, including torsional strain (eclipsing interactions), steric strain (van der Waals repulsion), and electronic effects such as dipole-dipole interactions and hyperconjugation.[2] For substituted alkanes like this compound, the interplay of these factors leads to a complex potential energy surface with several local minima corresponding to stable conformers.

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. These pairs of enantiomers will have identical conformational preferences, while the diastereomeric pairs will exhibit distinct conformational landscapes. This guide will focus on the conformational analysis around the central C2-C3 bond, which is the most conformationally significant bond in the molecule.

Theoretical Framework

The conformational analysis of this compound is best understood by examining the staggered conformations around the C2-C3 bond using Newman projections. For each stereoisomer, there are three staggered conformers that are generally considered to be the most stable. The relative energies of these conformers are influenced by the steric and electronic interactions between the substituents on the C2 and C3 carbons: a hydrogen atom, a chlorine atom, a methyl group (on C2), and a pentyl group (on C3).

Stereoisomers of this compound

The stereochemical relationship between the different isomers of this compound is a critical starting point for its conformational analysis. The following diagram illustrates the relationship between the four stereoisomers.

Conformational Analysis of (2R, 3R)-2,3-Dichlorooctane

To illustrate the principles of conformational analysis, we will examine the staggered conformers of the (2R, 3R) enantiomer. The analysis for the (2S, 3S) enantiomer would be a mirror image. The three staggered conformers are designated as anti, gauche-1, and gauche-2.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for conformational analysis in solution.[3] The measurement of vicinal coupling constants (³J) between protons on adjacent carbon atoms can provide information about the dihedral angle between them, as described by the Karplus equation.

Detailed Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) at a concentration of approximately 10-20 mg/mL. The choice of solvent is important as it can influence the conformational equilibrium.

-

Data Acquisition: High-resolution ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Temperature-dependent NMR studies can also be performed to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

-

Spectral Analysis: The ¹H NMR spectrum is analyzed to extract the chemical shifts and coupling constants of the protons on C2 and C3. This may require spectral simulation for complex, second-order spectra.[4]

-

Karplus Analysis: The experimentally determined ³J values are used in a generalized Karplus equation to estimate the populations of the different conformers.

Computational Chemistry

Computational methods, particularly quantum mechanics calculations, are invaluable for determining the geometries and relative energies of different conformers.[1][3]

Detailed Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their energies are calculated at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Solvent Effects: The influence of the solvent can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

-

Prediction of NMR Parameters: The optimized geometries can be used to calculate theoretical NMR coupling constants, which can then be compared with experimental values to validate the computational model.

The following diagram illustrates a typical workflow for a computational conformational analysis.

Data Presentation

Due to the absence of direct experimental data for this compound, the following tables present estimated relative energies and dihedral angles for the conformers of (2R, 3R)-2,3-dichlorooctane based on values from analogous vicinal dihaloalkanes. These values are illustrative and would need to be confirmed by experimental or high-level computational studies.

Table 1: Estimated Relative Energies of (2R, 3R)-2,3-Dichlorooctane Conformers

| Conformer | Key Interactions | Estimated Relative Energy (kcal/mol) |

| Anti | Cl/Cl anti, Me/Pentyl gauche | 0.0 (Reference) |

| Gauche-1 | Cl/Cl gauche, Me/Pentyl anti | ~0.5 - 1.0 |

| Gauche-2 | Cl/Cl gauche, Me/Cl gauche, Pentyl/Me gauche | > 1.5 |

Table 2: Key Dihedral Angles of (2R, 3R)-2,3-Dichlorooctane Conformers

| Dihedral Angle | Anti Conformer (°) | Gauche-1 Conformer (°) | Gauche-2 Conformer (°) |

| Cl-C2-C3-Cl | ~180 | ~60 | ~60 |

| Me-C2-C3-Pentyl | ~60 | ~180 | ~60 |

| Me-C2-C3-Cl | ~60 | ~60 | ~180 |

Conclusion

The conformational analysis of this compound is a multifaceted problem that requires a combination of theoretical knowledge, experimental techniques, and computational modeling. This guide has outlined the fundamental principles governing the conformational preferences of this molecule, detailed the standard experimental and computational protocols for its study, and provided an illustrative data summary. While specific experimental data for this compound remains to be reported, the methodologies and frameworks presented herein provide a robust roadmap for any researcher, scientist, or drug development professional seeking to elucidate the conformational landscape of this and other flexible halogenated alkanes. A thorough understanding of these conformational preferences is a critical step in understanding and predicting the macroscopic properties and biological activity of such molecules.

References

Health and Safety Considerations for Chlorinated Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety aspects of chlorinated hydrocarbons. These compounds, while useful in various industrial and research applications, pose significant health risks that necessitate strict handling protocols and safety measures. This document covers toxicology, exposure limits, mechanisms of action, and analytical methods for monitoring.

Introduction to Chlorinated Hydrocarbons

Chlorinated hydrocarbons are organic compounds containing at least one covalently bonded chlorine atom. This class includes a wide array of chemicals such as carbon tetrachloride, trichloroethylene (B50587), polychlorinated biphenyls (PCBs), and organochlorine insecticides like DDT.[1][2] Due to their persistence in the environment and tendency to bioaccumulate, many of these compounds are under strict regulation.[2] Their utility as solvents, degreasing agents, and chemical intermediates is contrasted by their potential for significant human and environmental toxicity.[3]

Toxicology and Health Effects

Exposure to chlorinated hydrocarbons can lead to a range of adverse health effects, affecting the central nervous system (CNS), liver, kidneys, and immune system.[2][4][5][6] The primary routes of exposure include inhalation, ingestion, and dermal contact.[3][5][7]

Key Health Effects:

-

Neurotoxicity : Many chlorinated hydrocarbons are neurotoxins that interfere with nerve impulse transmission, leading to CNS depression, seizures, confusion, and tremors.[5][8] Some insecticides in this class act as antagonists to the gamma-aminobutyric acid type A (GABAa) receptor, causing hyperexcitability of the nervous system.[9]

-

Hepatotoxicity : The liver is a primary target organ.[10] Compounds like carbon tetrachloride are metabolized by cytochrome P450 enzymes (specifically CYP2E1) into highly reactive free radicals, such as the trichloromethyl radical (•CCl3).[11][12][13] These radicals initiate lipid peroxidation, damage cellular membranes, and can lead to steatosis (fatty liver), necrosis, fibrosis, and even cancer.[11][12][13][14]

-

Carcinogenicity : Several chlorinated hydrocarbons are classified as known or suspected carcinogens.[2][5] For instance, the International Agency for Research on Cancer (IARC) classifies trichloroethylene and vinyl chloride as Group 1 carcinogens.[6][7] Their carcinogenic mechanisms often involve the formation of DNA adducts by reactive metabolites.[11][13]

-

Renal and Immune System Effects : Kidney damage and immune system suppression have also been associated with exposure to certain chlorinated hydrocarbons.[2][10]

Mechanism of Action: Carbon Tetrachloride-Induced Hepatotoxicity

The toxicity of carbon tetrachloride (CCl4) is a well-studied model for understanding the mechanisms of action of chlorinated hydrocarbons. The process is initiated by its metabolic activation in the liver.

Quantitative Toxicity and Exposure Data

Risk assessment and the establishment of safe handling procedures rely on quantitative toxicity data and regulated exposure limits. Organizations like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) publish these limits.[15]

Acute Toxicity Data

The following table summarizes acute toxicity data for several common chlorinated hydrocarbons.

| Chemical Name | Formula | Oral LD50 (rat, mg/kg) | Inhalation LC50 (rat, ppm, 4h) | Dermal LD50 (rabbit, mg/kg) |

| Carbon Tetrachloride | CCl₄ | 2350 | 8000 | 5070 |

| Chloroform | CHCl₃ | 908 | 9780 | >20000 |

| Dichloromethane | CH₂Cl₂ | 1600 | 16000 | >2000 |

| Trichloroethylene | C₂HCl₃ | 4920 | 12500 | - |

| Tetrachloroethylene | C₂Cl₄ | 2629 | 4000 | >10000 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 680 | 1000 | 2800 |

| Data sourced from BenchChem Technical Guide[9] |

Occupational Exposure Limits

These limits are designed to protect workers from the adverse health effects of airborne contaminants.

| Substance | OSHA PEL (Ceiling) | ACGIH TLV-TWA (8-hr) | ACGIH TLV-STEL (15-min) |

| Carbon Tetrachloride | 25 ppm | 5 ppm | 10 ppm |

| Chloroform | 50 ppm | 10 ppm | - |

| Methylene (B1212753) Chloride | - | 50 ppm | 100 ppm |

| Chlorine | 1 ppm | 0.1 ppm[16] | 0.4 ppm[16] |

| Data sourced from Lotus Consulting and ACGIH.[15][16] Note: PELs and TLVs are subject to revision and should be verified with the respective agencies.[17][18] |

Safety, Handling, and Environmental Considerations

Strict safety protocols are mandatory when working with chlorinated hydrocarbons to minimize exposure and environmental release.

Key Safety Measures:

-

Ventilation : Always handle these chemicals in a well-ventilated area or under a chemical fume hood to prevent vapor accumulation.[19][20]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®, Neoprene), safety goggles, a face shield, and protective clothing.[21][22] For potential high concentrations, respiratory protection is essential.[22]

-

Storage : Store chlorinated hydrocarbons in a cool, dry, well-ventilated area away from incompatible materials like combustible substances, reducing agents, and finely divided metals.[19][23]

-

Spill and Emergency Procedures : Have emergency plans in place. In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill using absorbent materials.[19][21] Emergency eyewash stations and showers must be readily accessible.[22]

-

Environmental Impact : Chlorinated hydrocarbons are persistent environmental pollutants.[2] They can contaminate groundwater and accumulate in the food chain.[2][7] As much as 25% of all DDT produced may have ended up in the oceans, where its degradation is slow, posing long-term risks to marine ecosystems.[24] Disposal must be done in accordance with local, state, and federal regulations.

Experimental Protocols and Analytical Methods

Accurate monitoring of workplace air and environmental samples is crucial for assessing exposure and ensuring safety. Gas chromatography (GC) is a primary technique for this purpose.

General Experimental Workflow for Air Monitoring

The following diagram illustrates a typical workflow for analyzing chlorinated hydrocarbons in workplace air, based on established NIOSH and EPA methodologies.

Detailed Methodology: NIOSH Method 1003 for Halogenated Hydrocarbons

This method is designed for the simultaneous determination of multiple halogenated hydrocarbons.[25]

-

Principle : A known volume of air is drawn through a coconut shell charcoal sorbent tube to trap the analytes.[25]

-

Apparatus :

-

Personal sampling pump, calibrated, with a flow rate of 0.01 to 0.2 L/min.

-

Solid sorbent tube: Coconut shell charcoal (100 mg front section, 50 mg back section).[25]

-

Gas chromatograph equipped with a flame ionization detector (FID) or electron capture detector (ECD), capillary column, and integrator.

-

-

Procedure :

-